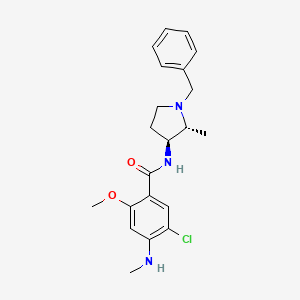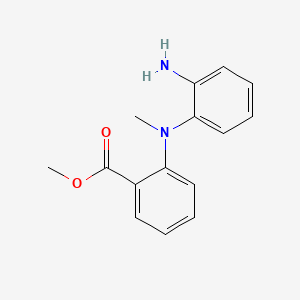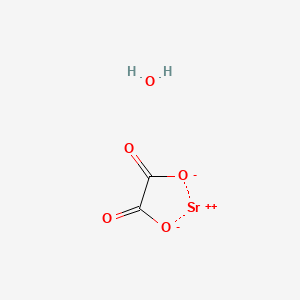
strontium;oxalate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium oxalate hydrate is a chemical compound with the formula SrC₂O₄·nH₂O. It is a white, crystalline powder that is insoluble in water. Strontium oxalate can exist in both hydrated and anhydrous forms. The compound is known for its use in pyrotechnics, where it produces a red flame upon decomposition .
Preparation Methods
Synthetic Routes and Reaction Conditions
Strontium oxalate hydrate can be synthesized through the reaction of strontium salts with oxalic acid. The general reaction involves mixing a strontium salt, such as strontium chloride or strontium nitrate, with oxalic acid in an aqueous solution. The reaction precipitates strontium oxalate, which can then be filtered and dried to obtain the hydrated form .
[ \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 \rightarrow \text{SrC}_2\text{O}_4 \cdot n\text{H}_2\text{O} + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, strontium oxalate hydrate is typically produced through a similar precipitation method. The process involves the controlled addition of oxalic acid to a solution containing strontium ions. The resulting precipitate is then collected, washed, and dried. The concentration of oxalic acid and the reaction conditions, such as temperature and pH, can be adjusted to control the hydration level of the final product .
Chemical Reactions Analysis
Types of Reactions
Strontium oxalate hydrate undergoes several types of chemical reactions, including thermal decomposition and acid-base reactions.
-
Thermal Decomposition: : When heated, strontium oxalate decomposes to form strontium oxide, carbon dioxide, and carbon monoxide . [ \text{SrC}_2\text{O}_4 \rightarrow \text{SrO} + \text{CO}_2 + \text{CO} ]
-
Acid-Base Reactions: : Strontium oxalate is insoluble in acetic acid but dissolves in stronger mineral acids like hydrochloric acid . [ \text{SrC}_2\text{O}_4 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{H}_2\text{C}_2\text{O}_4 ]
Common Reagents and Conditions
Thermal Decomposition: Typically conducted at temperatures above 200°C.
Acid-Base Reactions: Strong mineral acids like hydrochloric acid are used to dissolve strontium oxalate.
Major Products Formed
Thermal Decomposition: Strontium oxide, carbon dioxide, and carbon monoxide.
Acid-Base Reactions: Strontium chloride and oxalic acid.
Scientific Research Applications
Strontium oxalate hydrate has various applications in scientific research:
Mechanism of Action
The mechanism of action of strontium oxalate hydrate primarily involves its decomposition and interaction with other compounds:
Thermal Decomposition: Upon heating, strontium oxalate decomposes to form strontium oxide, which can further react with other compounds to produce various effects, such as the red flame in pyrotechnics.
Acid-Base Reactions: In the presence of strong acids, strontium oxalate dissolves, releasing strontium ions that can participate in various biochemical and industrial processes.
Comparison with Similar Compounds
Strontium oxalate hydrate can be compared with other metal oxalates, such as:
Calcium Oxalate: Similar in structure but more commonly found in biological systems, such as kidney stones.
Barium Oxalate: Used in pyrotechnics like strontium oxalate but produces a green flame instead of red.
Magnesium Oxalate: Less commonly used in industrial applications but studied for its coordination chemistry.
Strontium oxalate hydrate is unique in its ability to produce a red flame in pyrotechnics, making it a valuable compound in this industry .
Properties
Molecular Formula |
C2H2O5Sr |
|---|---|
Molecular Weight |
193.65 g/mol |
IUPAC Name |
strontium;oxalate;hydrate |
InChI |
InChI=1S/C2H2O4.H2O.Sr/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);1H2;/q;;+2/p-2 |
InChI Key |
PZUKVOYOCQDYEL-UHFFFAOYSA-L |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


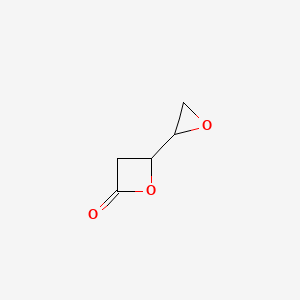
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
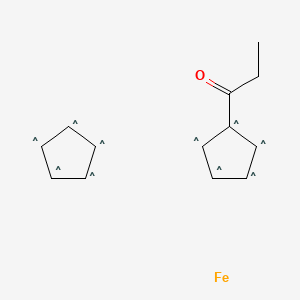
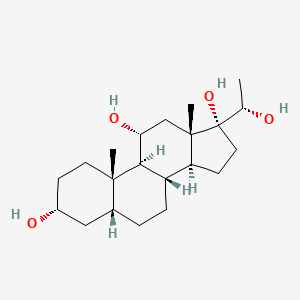
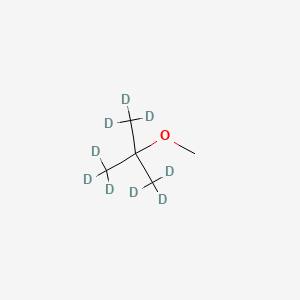


![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
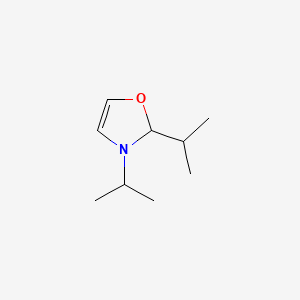
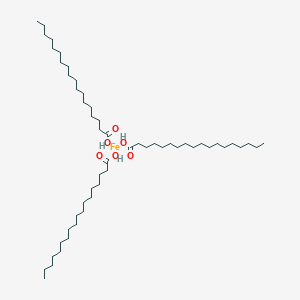
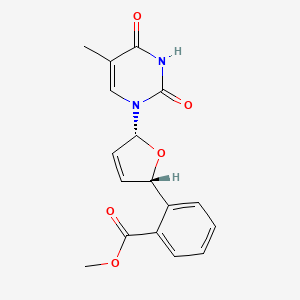
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
